Drospirenone 3,5,5'-Triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

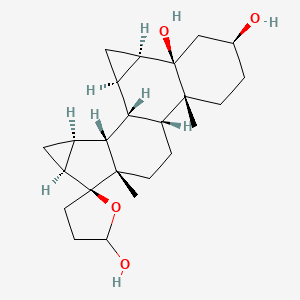

Drospirenone 3,5,5’-Triol is a synthetic steroid with a complex molecular structure. It is a derivative of drospirenone, which is widely known for its use in oral contraceptives. The compound has a molecular formula of C24H36O4 and a molecular weight of 388.5 g/mol . It is characterized by its unique spiro structure, which contributes to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 3,5,5’-Triol typically involves multiple steps, starting from 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes oxidation and other chemical transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of Drospirenone 3,5,5’-Triol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Drospirenone 3,5,5’-Triol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Applications De Recherche Scientifique

Contraceptive Efficacy

Drospirenone in Oral Contraceptives:

Drospirenone has been extensively studied as an active ingredient in progestin-only and combination oral contraceptives. A multicenter study involving 713 participants demonstrated that a drospirenone-only pill (4 mg daily) achieved a Pearl Index of 0.51, indicating effective contraception with a favorable safety profile . The study also noted a significant reduction in unscheduled bleeding over time, enhancing patient acceptability.

Comparison with Other Progestins:

In a randomized controlled trial comparing drospirenone with desogestrel-based progestin-only pills, drospirenone showed superior ovulation inhibition rates (96.3%) compared to its counterpart . This highlights its effectiveness in preventing ovulation while maintaining a good safety profile.

Management of Premenstrual Dysphoric Disorder (PMDD)

Efficacy in Reducing PMDD Symptoms:

Drospirenone has been shown to significantly alleviate symptoms associated with PMDD. A clinical trial involving 450 women demonstrated that a formulation containing drospirenone (3 mg) and ethinyl estradiol (20 µg) resulted in a notable decrease in mood and physical symptoms of PMDD compared to placebo . The adjusted mean difference in symptom scores indicated that patients receiving drospirenone experienced greater relief, with a number-needed-to-treat of 8 for achieving a 50% reduction in symptoms.

Safety Profile

Adverse Events Monitoring:

In the studies conducted on drospirenone-only contraceptives, adverse events such as deep vein thrombosis and pulmonary embolism were not reported . The overall safety profile remains robust, with only one case of hyperkalemia noted during extensive trials involving over 1,500 women.

Additional Therapeutic Uses

Acne Treatment:

Drospirenone is also utilized in combination with estrogens for the treatment of moderate acne vulgaris. Its anti-androgenic properties help reduce sebum production and improve skin conditions associated with hormonal fluctuations .

Menopausal Symptoms:

In postmenopausal women, drospirenone combined with estrogen is indicated for managing menopausal symptoms such as vasomotor symptoms and vulvovaginal atrophy. This combination can also aid in preventing osteoporosis in women who are not candidates for other therapies .

Data Summary Table

| Application | Dosage Formulation | Efficacy Results | Safety Profile |

|---|---|---|---|

| Contraception | Drospirenone-only pill (4 mg daily) | Pearl Index: 0.51 | No reports of serious thromboembolic events |

| PMDD Management | Drospirenone (3 mg) + Ethinyl Estradiol (20 µg) | Significant symptom reduction | Well tolerated with minimal adverse effects |

| Acne Treatment | Combination with Estrogens | Effective in reducing acne | Generally safe; monitor for hyperkalemia |

| Menopausal Symptom Relief | Combined with Estrogens | Alleviates vasomotor symptoms | Safe for long-term use |

Mécanisme D'action

The mechanism of action of Drospirenone 3,5,5’-Triol involves its interaction with hormone receptors. It acts as a progestin, binding to progesterone receptors and exerting antiandrogenic and antimineralocorticoid effects. This interaction prevents ovulation by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

Comparaison Avec Des Composés Similaires

Drospirenone: The parent compound, widely used in oral contraceptives.

Ethinylestradiol: Often combined with drospirenone in contraceptive formulations.

Estetrol: A natural estrogen with lower estrogenicity, used in combination with drospirenone for contraceptive purposes

Uniqueness: Drospirenone 3,5,5’-Triol is unique due to its specific spiro structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a progestin with antiandrogenic and antimineralocorticoid effects sets it apart from other similar compounds .

Activité Biologique

Drospirenone 3,5,5'-Triol is a synthetic progestin that exhibits significant biological activity, particularly in the modulation of hormonal pathways. This article explores its biochemical properties, molecular mechanisms, metabolic pathways, and clinical implications based on diverse research findings.

This compound interacts with several key receptors and enzymes:

- Progesterone Receptor : It acts as an agonist at the progesterone receptor, mimicking natural progesterone's effects essential for pregnancy maintenance and menstrual cycle regulation.

- Androgen Receptor : The compound exhibits anti-androgenic properties, which can be beneficial in treating conditions like polycystic ovary syndrome (PCOS) and acne .

- Mineralocorticoid Receptor : It also has anti-mineralocorticoid activity, which helps in managing fluid retention and hypertension .

Cellular Effects

The compound influences various cellular processes:

- Endometrial Cells : In human endometrial endothelial cells, this compound reduces levels of plasminogen activator inhibitor-1 and tissue plasminogen activator, promoting vascular integrity and hemostasis.

- Gene Expression : The binding to the progesterone receptor activates downstream signaling pathways that regulate gene expression critical for reproductive health.

Molecular Mechanism

The molecular mechanism involves:

- Binding Interactions : this compound binds to specific biomolecules, leading to the activation of signaling pathways that influence cellular functions.

- Stability and Degradation : Studies indicate that the compound is stable under standard storage conditions with minimal degradation over time.

Metabolic Pathways

This compound is primarily metabolized in the liver:

- Cytochrome P450 Enzymes : The metabolism involves enzymes such as cytochrome P450 3A4. Major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate .

- Transport Mechanisms : It binds to plasma proteins like albumin for transport in the bloodstream and is localized in subcellular compartments such as the nucleus and cytoplasm.

Dosage Effects in Animal Models

Research shows that dosage significantly affects biological activity:

- Low Doses : At lower doses, drospirenone effectively inhibits ovulation and supports pregnancy maintenance in animal models like rats.

- Efficacy in Clinical Trials : Clinical studies have demonstrated its contraceptive efficacy with a Pearl Index of 0.51 (95% CI) over multiple treatment cycles .

Contraceptive Efficacy

A multicenter phase III study involving 1571 women evaluated the efficacy of a drospirenone-only pill regimen (4 mg daily for 24 days followed by a placebo). Key findings include:

- Pearl Index : The overall Pearl Index was calculated at 0.7258 across multiple cycles with no significant adverse effects reported .

- Bleeding Patterns : Participants reported a decrease in unscheduled bleeding from 49.1% in Cycle 1 to 22.8% by Cycle 13 .

Safety Profile

The safety profile of drospirenone has been extensively studied:

- Thromboembolic Events : A study comparing drospirenone-containing contraceptives with levonorgestrel found no significant difference in arterial thromboembolism rates, indicating a favorable safety profile for drospirenone .

- Hormonal Changes : Clinical trials showed significant hormonal changes (e.g., decreased free testosterone) without adverse effects on vital parameters like blood pressure or heart rate .

Propriétés

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVUYESNBMHRRM-RXQUABEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.